Sporidesmolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sporidesmolide is a polyketide natural product derived from the marine sponge Spongosorites sp. It is a secondary metabolite that has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in

Wissenschaftliche Forschungsanwendungen

Sporidesmolide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines. Additionally, it has been studied for its potential use as an anti-bacterial agent and for its potential to inhibit the growth of certain fungal species.

Wirkmechanismus

The exact mechanism of action of sporidesmolide is still not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of proteins and DNA. In addition, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types.

Biochemical and Physiological Effects

Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of proteins and DNA. Additionally, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types. Furthermore, it has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

Sporidesmolide has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, it is not easily available and can be expensive to purchase. Additionally, it is not easy to store and can degrade over time.

Zukünftige Richtungen

There are several potential future directions for the study of sporidesmolide. These include further studies into the mechanism of action of the compound, its potential therapeutic applications, and its potential to inhibit the growth of certain fungal species. Additionally, further studies into the synthesis of the compound and its stability over time are warranted. Finally, further studies into the effects of the compound on various cell types and its potential use as an anti-bacterial agent are also needed.

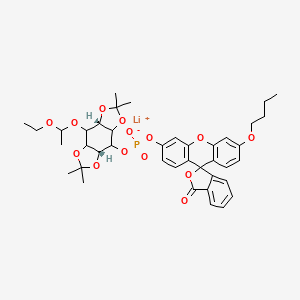

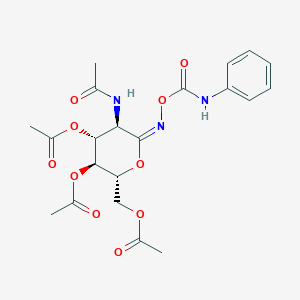

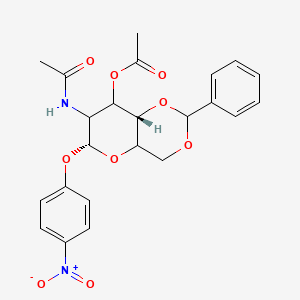

Synthesemethoden

The synthesis of sporidesmolide has been well-studied in the literature. It is synthesized using a combination of chemical and enzymatic reactions. The first step involves the formation of the cyclic polyketide backbone by the action of a thioesterase enzyme. This is followed by the addition of a series of acyl groups to the backbone by a set of enzymes known as polyketide synthases. The final step is the conversion of the polyketide to the final product, this compound, by the action of a hydroxylase enzyme.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sporidesmolide involves the use of a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Furan", "Methyl acrylate", "Lithium diisopropylamide (LDA)", "Benzaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Furan and methyl acrylate undergo a Diels-Alder reaction in the presence of LDA to form a cycloadduct.", "Step 2: The cycloadduct is treated with benzaldehyde and methanol to form a benzylidene acetal.", "Step 3: The benzylidene acetal is reduced with sodium borohydride to form a secondary alcohol.", "Step 4: The secondary alcohol is oxidized with hydrochloric acid and sodium chlorite to form a ketone.", "Step 5: The ketone is treated with sodium hydroxide and acetic anhydride to form an acetylated ketone.", "Step 6: The acetylated ketone is treated with pyridine and chloroform to form Sporidesmolide." ] } | |

CAS-Nummer |

11113-90-9 |

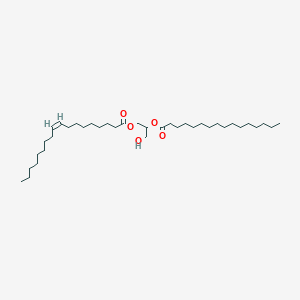

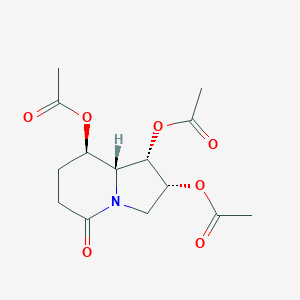

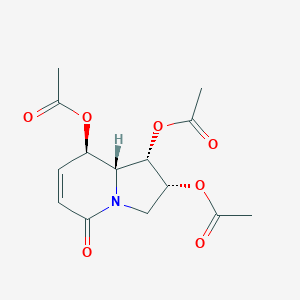

Molekularformel |

C34H60N4O8 (for sporidesmolide II) |

Molekulargewicht |

652.9 |

Aussehen |

Off white to light tan solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)